molecular formula C16H33N3S B12597345 16-Azidohexadecane-1-thiol CAS No. 880132-48-9

16-Azidohexadecane-1-thiol

Cat. No.: B12597345
CAS No.: 880132-48-9
M. Wt: 299.5 g/mol
InChI Key: UVTMPKYBUHJIAP-UHFFFAOYSA-N
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Description

16-Azidohexadecane-1-thiol is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfur-hydrogen (S-H) group. This compound is notable for its azido group (-N₃) attached to the hexadecane chain, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Azidohexadecane-1-thiol typically involves the reaction of 1-bromohexadecane with sodium azide to introduce the azido group. This is followed by the reaction with thiourea to form the thiol group. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

16-Azidohexadecane-1-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

16-Azidohexadecane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules and as a building block for various chemical reactions.

    Biology: Employed in the study of protein interactions and labeling due to its reactive azido group.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialized materials and coatings.

Mechanism of Action

The mechanism of action of 16-Azidohexadecane-1-thiol involves its reactive functional groups. The thiol group can form strong bonds with metals, making it useful in metal-binding studies. The azido group can undergo click chemistry reactions, which are widely used in bioconjugation and material science. These reactions often involve the formation of stable triazole rings, which are crucial in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Azidohexadecane-1-thiol is unique due to the presence of both thiol and azido groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds. Its ability to undergo click chemistry reactions makes it particularly valuable in bioconjugation and material science .

Properties

CAS No.

880132-48-9

Molecular Formula

C16H33N3S

Molecular Weight

299.5 g/mol

IUPAC Name

16-azidohexadecane-1-thiol

InChI

InChI=1S/C16H33N3S/c17-19-18-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-20/h20H,1-16H2

InChI Key

UVTMPKYBUHJIAP-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCS)CCCCCCCN=[N+]=[N-]

Origin of Product

United States

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